molecular formula C10H14ClO3P B15334514 Diethyl (2-chlorophenyl)phosphonate

Diethyl (2-chlorophenyl)phosphonate

Cat. No.: B15334514
M. Wt: 248.64 g/mol
InChI Key: FBYTVYNOIJIRRR-UHFFFAOYSA-N
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Description

Diethyl (2-chlorophenyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 2-chlorophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl (2-chlorophenyl)phosphonate can be synthesized through several methods. One common approach involves the Arbuzov reaction, where triethyl phosphite reacts with 2-chlorobenzyl chloride under reflux conditions to yield this compound . Another method involves the palladium-catalyzed cross-coupling of H-phosphonate diesters with aryl halides under microwave irradiation .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Diethyl (2-chlorophenyl)phosphonate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The phosphonate group can be oxidized or reduced under specific conditions, leading to different oxidation states of phosphorus.

    Hydrolysis: The compound can be hydrolyzed to yield phosphonic acids and alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium alkoxides and amines, typically under basic conditions.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride are employed.

    Hydrolysis: Acidic or basic conditions facilitate the hydrolysis of this compound.

Major Products Formed

Scientific Research Applications

Diethyl (2-chlorophenyl)phosphonate has several scientific research applications:

Mechanism of Action

The mechanism of action of diethyl (2-chlorophenyl)phosphonate involves its interaction with molecular targets through its phosphonate group. This group can form strong bonds with metal ions, making it effective as a corrosion inhibitor. Additionally, its ability to undergo various chemical transformations allows it to interact with biological molecules, potentially leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl (4-chlorophenyl)phosphonate
  • Diethyl (2-methoxyphenyl)phosphonate
  • Diethyl (2-bromophenyl)phosphonate

Uniqueness

Diethyl (2-chlorophenyl)phosphonate is unique due to the presence of the 2-chlorophenyl group, which imparts specific chemical properties and reactivity. This makes it distinct from other phosphonates with different substituents on the phenyl ring .

Properties

Molecular Formula

C10H14ClO3P

Molecular Weight

248.64 g/mol

IUPAC Name

1-chloro-2-diethoxyphosphorylbenzene

InChI

InChI=1S/C10H14ClO3P/c1-3-13-15(12,14-4-2)10-8-6-5-7-9(10)11/h5-8H,3-4H2,1-2H3

InChI Key

FBYTVYNOIJIRRR-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=CC=CC=C1Cl)OCC

Origin of Product

United States

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